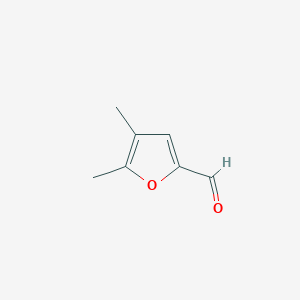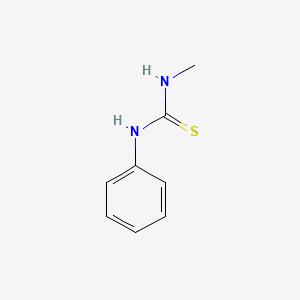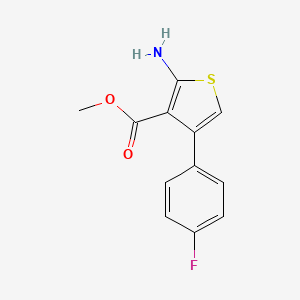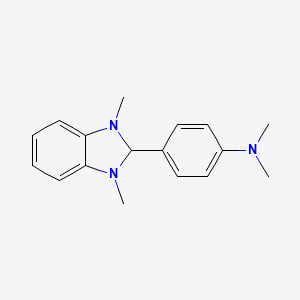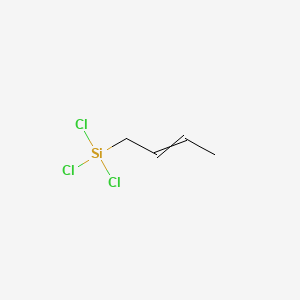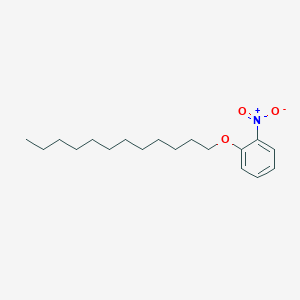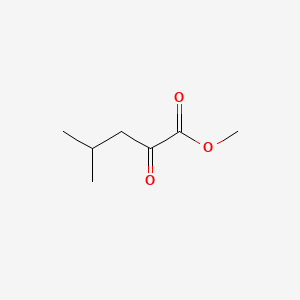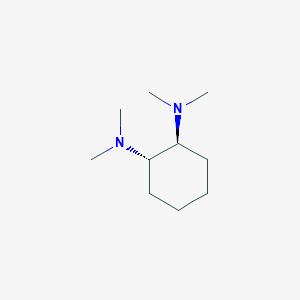![molecular formula C22H50ClNO3Si B1581400 1-テトラデカンアミニウム、N、N-ジメチル-N-[3-(トリメトキシシリル)プロピル]-、塩化物 CAS No. 41591-87-1](/img/structure/B1581400.png)
1-テトラデカンアミニウム、N、N-ジメチル-N-[3-(トリメトキシシリル)プロピル]-、塩化物
説明
1-Tetradecanaminium, N,N-dimethyl-N-[3-(trimethoxysilyl)propyl]-, chloride is a useful research compound. Its molecular formula is C22H50ClNO3Si and its molecular weight is 440.2 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Tetradecanaminium, N,N-dimethyl-N-[3-(trimethoxysilyl)propyl]-, chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Tetradecanaminium, N,N-dimethyl-N-[3-(trimethoxysilyl)propyl]-, chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Tetradecanaminium, N,N-dimethyl-N-[3-(trimethoxysilyl)propyl]-, chloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌コーティング
この化合物は、抗菌コーティングの作成に使用されます。 これは、ジメチルオクタデシル[3-(トリメトキシシリル)プロピル]アンモニウムクロリド (DTPAC) などの他の抗菌剤と比較され、優れた抗菌効果と耐久性を示しながら、ヒト細胞株に対する毒性が低いことがわかっています .
ポリマー安定化液晶 (PSLC)
これは、電応答型スマートウィンドウに使用されるポリマー安定化液晶の調製に使用されます。 これらのスマートウィンドウは、優れた電気光学性能と、基板とインサイチューで形成されたポリマーネットワーク間の著しく強化された接着性を示します .
作用機序
Target of Action
The primary target of 1-Tetradecanaminium, N,N-dimethyl-N-[3-(trimethoxysilyl)propyl]-, chloride is the cell wall of pathogens . The compound interacts with the cell wall, leading to its rupture .
Mode of Action
The compound’s mode of action involves the physical rupture of the pathogen’s cell wall . This is achieved through the interaction of the long aliphatic chains of the cross-linked chemical with the cell wall .
Biochemical Pathways
The compound’s action results in the disruption of the cell wall, which is a crucial component of many biochemical pathways in pathogens .
Pharmacokinetics
It is known that the compound forms an oil-soluble solution , which suggests that it may have good bioavailability due to its ability to dissolve in lipids.
Result of Action
The result of the compound’s action is the physical rupture of the pathogen’s cell wall . This leads to the death of the pathogen, thereby exerting an antimicrobial effect .
Action Environment
The action of 1-Tetradecanaminium, N,N-dimethyl-N-[3-(trimethoxysilyl)propyl]-, chloride can be influenced by environmental factors. For instance, the compound’s solubility in oil suggests that its action may be enhanced in lipid-rich environments . .
特性
IUPAC Name |
dimethyl-tetradecyl-(3-trimethoxysilylpropyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H50NO3Si.ClH/c1-7-8-9-10-11-12-13-14-15-16-17-18-20-23(2,3)21-19-22-27(24-4,25-5)26-6;/h7-22H2,1-6H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDAZHGCTGTQAS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(C)CCC[Si](OC)(OC)OC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H50ClNO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041290 | |
| Record name | Dimethyltetradecyl(3-(trimethoxysilyl)propyl)ammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41591-87-1 | |
| Record name | TDTA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41591-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyltetradecyl(3-(trimethoxysilyl)propyl)ammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041591871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Tetradecanaminium, N,N-dimethyl-N-[3-(trimethoxysilyl)propyl]-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyltetradecyl(3-(trimethoxysilyl)propyl)ammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyltetradecyl[3-(trimethoxysilyl)propyl]ammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.393 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYLTETRADECYL(3-(TRIMETHOXYSILYL)PROPYL)AMMONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7BH1NTV97 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does tetradecyldimethyl(3-trimethoxysilylpropyl)ammonium chloride function as an antimicrobial agent?
A1: Tetradecyldimethyl(3-trimethoxysilylpropyl)ammonium chloride (QAS) is a quaternary ammonium salt known for its antimicrobial properties. While the exact mechanism can vary depending on the target microorganism, QAS compounds generally disrupt the cell membrane of bacteria and fungi. This disruption leads to leakage of cellular contents and ultimately cell death. []
Q2: Can tetradecyldimethyl(3-trimethoxysilylpropyl)ammonium chloride be used to modify the surface properties of materials?
A2: Yes. Research demonstrates that tetradecyldimethyl(3-trimethoxysilylpropyl)ammonium chloride can be incorporated into materials like poly(dimethylsiloxane) (PDMS). [] The trimethoxysilylpropyl group facilitates covalent bonding to the PDMS matrix, while the quaternary ammonium moiety provides antimicrobial activity at the surface. This approach is particularly useful in developing biofouling-resistant coatings. []
Q3: How effective is tetradecyldimethyl(3-trimethoxysilylpropyl)ammonium chloride against different types of microorganisms?
A3: Studies on knitted spacer fabric treated with tetradecyldimethyl(3-trimethoxysilylpropyl)ammonium chloride revealed its broad-spectrum antimicrobial activity. The treated fabric showed efficacy against Gram-positive bacteria, Gram-negative bacteria, fungi, and yeast. [] This broad-spectrum activity makes it a promising candidate for various applications, including wound care materials where controlling diverse microbial contaminants is crucial. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


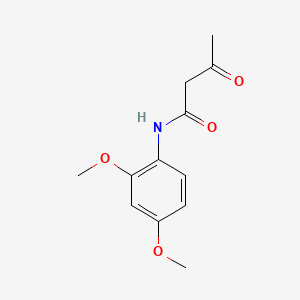
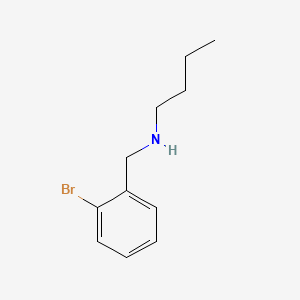
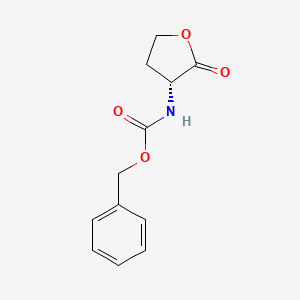
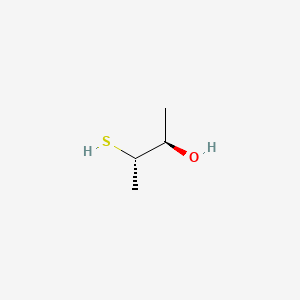
![(3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1581323.png)
